Metopimazine-d6 Sulfoxide
CAS No.:
Cat. No.: VC0209609
Molecular Formula: C₂₂H₂₁D₆N₃O₄S₂
Molecular Weight: 467.63
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₂H₂₁D₆N₃O₄S₂ |
|---|---|
| Molecular Weight | 467.63 |
Introduction
Chemical Identity and Structural Characteristics
Metopimazine-d6 Sulfoxide is characterized by specific chemical parameters that define its identity as a deuterated analog of the phenothiazine derivative metopimazine. The compound's systematic IUPAC nomenclature is 1-(3-(2-(methylsulfonyl)-5-oxido-10H-phenothiazin-10-yl)propyl-1,1,2,2,3,3-d6)piperidine-4-carboxamide . This name effectively captures the presence of six deuterium atoms in the propyl chain connecting the phenothiazine and piperidine rings, as well as the oxidized sulfur atom that forms the sulfoxide group.
The molecular formula of Metopimazine-d6 Sulfoxide is C₂₂H₂₁D₆N₃O₄S₂, with a molecular weight of 467.63 g/mol . This represents an increase of 16 atomic mass units compared to non-oxidized Metopimazine-d6 (C₂₂H₂₁D₆N₃O₃S₂, MW 451.63) , reflecting the additional oxygen atom in the sulfoxide group.
The structure features several key functional groups:
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A phenothiazine tricyclic ring system
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A methylsulfonyl group at position 2 of the phenothiazine
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A sulfoxide group at position 5
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A deuterated propyl linker chain (containing six deuterium atoms)
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A 4-carboxamide piperidine ring
Deuterium Labeling Significance
The incorporation of six deuterium atoms in the propyl linker chain significantly alters the mass spectrometric properties of the molecule without substantially changing its chemical behavior. This strategic deuteration creates an internal standard with nearly identical chromatographic retention and extraction properties to the non-deuterated compound, but with a mass shift that allows clear differentiation during mass spectrometric analysis .
Analytical Applications and Methodology
Role as an Internal Standard
Metopimazine-d6 Sulfoxide serves primarily as an internal standard in analytical and pharmacokinetic research . The compound's deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography techniques, enabling precise quantification of Metopimazine and its metabolites in biological samples . This is particularly important in therapeutic drug monitoring, pharmacokinetic studies, and metabolic pathway investigations.
Mass Spectrometric Analysis
Mass spectrometric analysis of Metopimazine and its metabolites, including the sulfoxide form, typically employs tandem mass spectrometry (MS/MS) with specific transition parameters. The following table shows the mass spectrometric parameters used for analyzing Metopimazine and its metabolites, including the sulfoxide form:
| Molecule | Precursor (m/z) | Production (m/z) | Cone voltage (V) | Collision energy (eV) |
|---|---|---|---|---|
| Metopimazine | 446.1 | 141.0 | 42 | 36 |
| 446.1 | 126.0 | 42 | 28 | |
| 446.1 | 169.1 | 42 | 28 | |
| Sulfoxide metabolite | 462.1 | 69.8 | 40 | 42 |
| 462.1 | 98.0 | 40 | 28 | |
| 462.1 | 141.2 | 40 | 28 | |
| Zolpidem-d6 | 314.3 | 263.2 | 45 | 28 |
This data reveals that the sulfoxide metabolite has a precursor ion at m/z 462.1, which is 16 mass units higher than the parent metopimazine (m/z 446.1), consistent with the addition of one oxygen atom. The deuterated analog would exhibit a mass shift of approximately +6 units due to the six deuterium atoms.
Pharmacological Properties
Mechanism of Action
While Metopimazine-d6 Sulfoxide itself is primarily used as an analytical standard rather than a therapeutic agent, the parent compound metopimazine acts as a dopamine D2 receptor antagonist. This mechanism underlies its antiemetic and gastroprokinetic effects. Metopimazine exhibits potent and selective dopamine D2 and D3 receptor antagonism, which accounts for its clinical efficacy in managing nausea and vomiting.
Pharmacokinetic Properties
Pharmacokinetic Parameters
While specific pharmacokinetic data for Metopimazine-d6 Sulfoxide is limited, the parent compound metopimazine demonstrates well-characterized pharmacokinetic properties. The following table summarizes key pharmacokinetic parameters of metopimazine in children from clinical studies:
| Parameter | Value |
|---|---|
| T max | 60 min |
| C max | 17.2 ng/mL |
| Half time | 2.18 h |
| Clearance | 86 mL/min |
| Volume of distribution | 16.28 L |
These parameters indicate that metopimazine is rapidly absorbed after oral administration, reaching maximum plasma concentration within one hour. The relatively short half-life of 2.18 hours suggests that the drug is efficiently cleared from the system.
Metabolism
Metopimazine undergoes rapid metabolism to form several metabolites, with metopimazine acid being identified as the major metabolite in humans. The sulfoxide form represents another important metabolic pathway. The oxidation of the sulfur atom in the phenothiazine ring system produces the sulfoxide metabolite, which can be detected and quantified in biological samples using appropriate analytical techniques .
Synthesis and Chemical Considerations
Chemical Reactivity
The chemical reactivity of Metopimazine-d6 Sulfoxide is influenced by both the phenothiazine ring system and the sulfoxide group. Sulfoxides generally exhibit distinctive chemical properties:
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The sulfoxide group is moderately polar, with the sulfur atom bearing a partial positive charge and the oxygen atom bearing a partial negative charge
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The sulfoxide can participate in hydrogen bonding through its oxygen atom
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The sulfoxide group can undergo further oxidation to a sulfone or reduction back to a sulfide
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds are structurally related to Metopimazine-d6 Sulfoxide:
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Metopimazine-d6: The non-oxidized form, lacking the oxygen atom at the sulfur position in the phenothiazine ring
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Metopimazine Sulfoxide: The non-deuterated analog of Metopimazine-d6 Sulfoxide
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Metopimazine Acid HCl: A metabolite formed by hydrolysis of the carboxamide group
Each of these compounds plays a specific role in analytical chemistry and pharmacokinetic studies, particularly in method development, validation, and quality control applications.
Analytical Differentiation
The mass spectrometric differentiation between these compounds relies on their distinct molecular weights and fragmentation patterns:
These differences enable specific detection and quantification in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Research Applications
Pharmaceutical Analysis
Metopimazine-d6 Sulfoxide finds primary application in:
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Analytical method development for detecting and quantifying metopimazine and its metabolites in biological samples
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Method validation (AMV) to ensure analytical methods meet regulatory requirements
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Quality control applications during drug synthesis and formulation stages
Pharmacokinetic Studies
The compound serves as a reference standard in pharmacokinetic studies investigating:
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Absorption, distribution, metabolism, and excretion profiles of metopimazine
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Metabolic pathway elucidation
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Bioequivalence studies for different formulations
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